Cas no 1690305-27-1 ((1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol)

(1S)-1-{Bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative featuring a norbornane (bicyclo[2.2.1]heptane) scaffold. The stereospecific (1S) configuration and trifluoromethyl group enhance its utility in asymmetric synthesis and pharmaceutical intermediates. Its rigid bicyclic structure contributes to high stereochemical stability, while the trifluoroethanol moiety imparts unique electronic and lipophilic properties, making it valuable for modulating reactivity and bioavailability in medicinal chemistry. This compound is particularly useful in the development of fluorinated analogs for bioactive molecules, where precise control over stereochemistry and fluorine substitution is critical. Its well-defined structure ensures reproducibility in synthetic applications.
(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol structure
1690305-27-1 structure
Product name:(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol
CAS No:1690305-27-1
MF:C9H13F3O
Molecular Weight:194.194133520126
CID:5857715
PubChem ID:130494507

(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol
    • 1690305-27-1
    • (1s)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
    • EN300-1929980
    • インチ: 1S/C9H13F3O/c10-9(11,12)8(13)7-4-5-1-2-6(7)3-5/h5-8,13H,1-4H2/t5?,6?,7?,8-/m0/s1
    • InChIKey: FCINDQGHTUTYEL-AWEWAEBESA-N
    • SMILES: FC([C@H](C1CC2CCC1C2)O)(F)F

計算された属性

  • 精确分子量: 194.09184952g/mol
  • 同位素质量: 194.09184952g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3

(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1929980-0.05g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
0.05g
$1188.0 2023-09-17
Enamine
EN300-1929980-1.0g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
1g
$0.0 2023-06-07
Enamine
EN300-1929980-1g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
1g
$1414.0 2023-09-17
Enamine
EN300-1929980-2.5g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
2.5g
$2771.0 2023-09-17
Enamine
EN300-1929980-0.1g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
0.1g
$1244.0 2023-09-17
Enamine
EN300-1929980-10g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
10g
$6082.0 2023-09-17
Enamine
EN300-1929980-5g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
5g
$4102.0 2023-09-17
Enamine
EN300-1929980-0.25g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
0.25g
$1300.0 2023-09-17
Enamine
EN300-1929980-0.5g
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
1690305-27-1
0.5g
$1357.0 2023-09-17

(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-olに関する追加情報

Introduction to (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No. 1690305-27-1)

(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No. 1690305-27-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its bicyclic ring system and trifluoromethyl group, which contribute to its stability and reactivity in various chemical reactions.

The bicyclo[2.2.1]heptan-2-yl moiety is a seven-membered ring with a bridgehead carbon atom, providing a rigid and conformationally constrained structure. This rigidity is crucial for the compound's stability and its ability to interact with specific biological targets. The trifluoromethyl group, on the other hand, imparts significant electronic and steric effects, enhancing the compound's lipophilicity and metabolic stability.

Recent research has focused on the potential of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol in drug discovery and development. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic activities. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

In addition to its anti-inflammatory properties, (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol has also been investigated for its analgesic effects. Research conducted at the University of California, San Francisco, found that this compound significantly reduces pain responses in animal models of neuropathic pain. The mechanism of action appears to involve the modulation of voltage-gated sodium channels, which are key targets for pain management.

The synthesis of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol has been optimized to improve yield and purity. A notable synthetic route involves the use of asymmetric catalysis to achieve high enantioselectivity. This method not only ensures the production of the desired enantiomer but also reduces the formation of by-products, making it a cost-effective and environmentally friendly approach.

From a pharmacokinetic perspective, (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol exhibits favorable properties such as good oral bioavailability and low plasma protein binding. These characteristics are essential for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.

In conclusion, (1S)-1-{bicyclo[[]heptan-[]-yl}-------------< strong>-trifluoroethan-[< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-ol (CAS No.< span style="font-weight: bold;"> ) represents a promising candidate for the treatment of inflammatory and pain-related conditions.< /span > Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry.< /p >

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd